molecular formula C6H3ClN4O6 B15487928 3-Chloro-2,4,6-trinitroaniline CAS No. 4899-39-2

3-Chloro-2,4,6-trinitroaniline

Cat. No.: B15487928
CAS No.: 4899-39-2
M. Wt: 262.56 g/mol
InChI Key: ALTMJGKXOCGTFZ-UHFFFAOYSA-N
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Description

Contextual Significance of Polynitroaromatic Compounds in Chemical Research

Polynitroaromatic compounds are of paramount importance in both synthetic organic chemistry and the chemical industry. rsc.org Their significance stems from their wide-ranging applications as intermediates in the synthesis of pharmaceuticals, dyes, pigments, and agrochemicals. sci-hub.se The presence of multiple nitro groups on an aromatic ring renders the ring electron-deficient, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of their synthetic utility. Furthermore, the nitro groups can be reduced to amino groups, opening pathways to a vast array of other functional group transformations. Research into polynitroaromatic compounds also extends to their use in materials science, particularly in the development of energetic materials. wikipedia.org The high nitrogen and oxygen content of these molecules contributes to their energetic properties.

Overview of Aromatic Nitration Chemistry

Aromatic nitration is a fundamental chemical process for introducing a nitro group (-NO2) onto an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." wikipedia.orglibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. libretexts.orgucalgary.ca

The mechanism of aromatic nitration involves the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. ucalgary.ca A weak base, such as water or the bisulfate ion, then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic compound. ucalgary.cabyjus.com

The regioselectivity of aromatic nitration is heavily influenced by the substituents already present on the aromatic ring. Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. wikipedia.org Achieving high regioselectivity can be a challenge, and various strategies have been developed to control the position of nitration, including the use of directing groups and managing steric hindrance. numberanalytics.com In recent years, advancements in nitration techniques have focused on developing milder and more selective methods, including the use of alternative nitrating agents like nitronium salts (e.g., NO2BF4) and the development of catalytic systems. rsc.orgnumberanalytics.com

Historical Development and Research Trajectory of Trinitroaniline (B13749157) Derivatives

The history of trinitroaniline derivatives is intertwined with the development of synthetic dyes and explosives. Aniline (B41778) itself was first isolated in 1826, and its derivatives quickly became important in the burgeoning chemical industry. wikipedia.org The nitration of aniline and its derivatives was a key area of early research. One of the most well-known trinitroaniline derivatives is 2,4,6-trinitroaniline (B3268610), also known as picramide. wikipedia.orgsciencemadness.org Research into trinitroaniline derivatives has explored their synthesis, chemical properties, and potential applications. For instance, studies have investigated the nucleophilic displacement of nitro groups in polynitroaromatic compounds with amines, a reaction that can exhibit remarkable regioselectivity. nih.gov More recently, research has focused on the biological activities of trinitroaniline derivatives, with some studies exploring their potential as antitumor agents. iaea.org

Nomenclature and Structural Representation of N-(3-Chlorophenyl)-2,4,6-trinitroaniline

The systematic IUPAC name for the compound is N-(3-chlorophenyl)-2,4,6-trinitroaniline . Let's break down this name to understand its structure:

Aniline : This is the parent molecule, which consists of an amino group (-NH2) attached to a benzene (B151609) ring. wikipedia.org

2,4,6-trinitro- : This indicates the presence of three nitro groups (-NO2) on the aniline ring at positions 2, 4, and 6, relative to the amino group which is at position 1.

N-(3-chlorophenyl)- : This signifies that a 3-chlorophenyl group (a benzene ring with a chlorine atom at the 3rd position) is attached to the nitrogen atom of the amino group.

The structure can be visualized as a 2,4,6-trinitroaniline molecule where one of the hydrogens of the amino group is replaced by a 3-chlorophenyl group.

Table 1: Compound Nomenclature and Identification

PropertyValue
IUPAC Name N-(3-Chlorophenyl)-2,4,6-trinitroaniline
Parent Compound Aniline
Substituents on Aniline Ring 2,4,6-trinitro
Substituent on Amino Group 3-chlorophenyl

This article details the synthetic methodologies for producing N-(3-Chlorophenyl)-2,4,6-trinitroaniline and its related analogues. The synthesis of this class of compounds is crucial for various chemical and pharmaceutical research areas, including the development of potential antitumor agents. iaea.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4899-39-2

Molecular Formula

C6H3ClN4O6

Molecular Weight

262.56 g/mol

IUPAC Name

3-chloro-2,4,6-trinitroaniline

InChI

InChI=1S/C6H3ClN4O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H,8H2

InChI Key

ALTMJGKXOCGTFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic and Crystallographic Characterization of N 3 Chlorophenyl 2,4,6 Trinitroaniline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 3-Chloro-2,4,6-trinitroaniline, the aromatic region would be of particular interest. Due to the substitution pattern, a single proton remains on the aromatic ring at the 5-position. This proton would appear as a singlet, with its chemical shift significantly influenced by the surrounding electron-withdrawing nitro groups. For comparison, in 2,4,6-trichloroaniline (B165571), the two aromatic protons appear as a singlet, indicating a symmetrical environment. chemicalbook.com The amino group protons (NH₂) would also produce a characteristic signal, likely a broad singlet, though its position can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons, with their chemical shifts indicating the electronic effects of the substituents. The carbons bearing the nitro groups would be shifted significantly downfield. For instance, in related nitroanilines, carbons attached to nitro groups show characteristic downfield shifts. rsc.org The carbon atom attached to the chlorine would also exhibit a specific chemical shift, which can be compared to data for compounds like 3-chloroaniline (B41212). chemicalbook.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes:

N-H Vibrations : The amino group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

NO₂ Vibrations : The nitro groups would exhibit strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretches are expected around 1520-1560 cm⁻¹, and the symmetric stretches around 1335-1365 cm⁻¹. The exact positions are sensitive to the electronic environment and potential intramolecular hydrogen bonding.

C-Cl Vibration : A stretching vibration corresponding to the carbon-chlorine bond would be expected in the fingerprint region of the spectrum.

Aromatic Ring Vibrations : C-C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Data from related compounds like 3-chloroaniline and 2,4,6-trichloroaniline can provide a reference for the expected positions of these bands. nih.govchemicalbook.comnist.gov

Functional Group Expected Vibrational Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
C-H Aromatic Stretch3000 - 3100
NO₂ Asymmetric Stretch1520 - 1560
NO₂ Symmetric Stretch1335 - 1365
C=C Aromatic Stretch1400 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

This table presents expected ranges based on typical functional group vibrations and data from analogous compounds.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation patterns for nitroaromatic compounds include the loss of nitro groups (NO₂) and other small neutral molecules. For comparison, the mass spectrum of 3-chloroaniline shows a molecular ion peak at m/z 127. chemicalbook.comnist.gov The mass spectrum of 2,4,6-trichloroaniline shows its molecular ion at m/z 195, with characteristic isotopic peaks for the three chlorine atoms. nih.gov

Ion Description
[M]⁺Molecular Ion
[M+2]⁺Isotopic peak due to ³⁷Cl
[M-NO₂]⁺Loss of a nitro group
[M-2NO₂]⁺Loss of two nitro groups
[M-3NO₂]⁺Loss of three nitro groups

This table outlines the expected major ions in the mass spectrum of this compound.

X-ray Single-Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the molecular structure and how the molecules pack together in the crystal lattice. Although specific crystallographic data for this compound is not readily found, the analysis would focus on the following aspects.

X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. Key parameters of interest would include:

The planarity of the benzene (B151609) ring.

The orientation of the amino and nitro groups relative to the plane of the aromatic ring. Steric hindrance between the ortho-nitro groups and the amino group would likely cause these groups to be twisted out of the plane of the ring.

The C-Cl, C-N, and N-O bond lengths, which can provide insight into the electronic effects within the molecule.

For example, crystal structures of related trinitro-substituted aromatic compounds often show significant twisting of the nitro groups to relieve steric strain.

The study of the crystal packing would reveal how the molecules of this compound are arranged in the solid state. This arrangement is governed by intermolecular forces. Important interactions to investigate would include:

Hydrogen Bonding : The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups can act as acceptors. This could lead to the formation of intricate one-, two-, or three-dimensional networks, which would be a dominant factor in the crystal packing.

Halogen Bonding : The chlorine atom could potentially participate in halogen bonding interactions with electronegative atoms like the oxygen of a nitro group on a neighboring molecule.

π-π Stacking : The electron-deficient aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Analysis of the crystal structure of the parent compound, 2,4,6-trinitroaniline (B3268610), shows extensive hydrogen bonding between the amino and nitro groups, which dictates its crystal packing. nih.gov It is highly probable that similar interactions would be observed in the crystal structure of its 3-chloro derivative.

Computational and Theoretical Chemistry Studies of N 3 Chlorophenyl 2,4,6 Trinitroaniline

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods provide detailed information about the electronic structure and related characteristics of N-(3-Chlorophenyl)-2,4,6-trinitroaniline.

Electronic Structure and Charge Distribution Analysis

The analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the charge on each atom. In N-(3-Chlorophenyl)-2,4,6-trinitroaniline, the nitrogen atoms of the nitro groups are expected to carry a significant positive charge, while the oxygen atoms will be negatively charged. The carbon atoms attached to the nitro groups will also exhibit a partial positive charge. This charge separation is a key factor in the molecule's reactivity and intermolecular interactions.

Table 1: Representative Calculated Atomic Charges for N-Aryl-2,4,6-trinitroaniline Analogs Note: This table presents hypothetical data based on typical values found in computational studies of similar nitroaromatic compounds.

Atom/GroupCalculated Atomic Charge (e)
N (Amine Bridge)-0.45
C (Trinitrophenyl Ring)+0.10 to +0.35
N (Nitro Group)+0.60 to +0.75
O (Nitro Group)-0.35 to -0.50
C (Chlorophenyl Ring)-0.15 to +0.20
Cl-0.10

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. tandfonline.comresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For N-(3-Chlorophenyl)-2,4,6-trinitroaniline, the MEP map is expected to show highly positive potentials around the nitro groups, indicating their strong electron-withdrawing nature. researchgate.net The area around the amine bridge and the aromatic rings will likely exhibit a more complex potential distribution, with regions of both positive and negative potential. The presence of the chlorine atom will also influence the MEP of the second phenyl ring. Understanding the MEP is crucial for predicting how the molecule will interact with other species, which is fundamental to its chemical behavior. dtic.milmdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energies and shapes of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity. researchgate.netresearchgate.netsemanticscholar.org

In N-(3-Chlorophenyl)-2,4,6-trinitroaniline, the HOMO is likely to be localized on the amine bridge and the phenyl rings, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be concentrated on the trinitrophenyl ring, particularly on the nitro groups, due to their strong electron-accepting character. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Table 2: Representative FMO Energies for N-Aryl-2,4,6-trinitroaniline Analogs Note: This table presents hypothetical data based on typical values found in computational studies of similar nitroaromatic compounds.

ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-3.2
HOMO-LUMO Gap4.3

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system over time. youtube.comnih.govelsevierpure.com MD simulations can model the movements and interactions of multiple molecules, providing a more realistic picture of the material in a condensed phase.

For N-(3-Chlorophenyl)-2,4,6-trinitroaniline, MD simulations can be used to investigate properties such as:

Conformational Flexibility: The molecule has a degree of rotational freedom around the C-N-C bridge, and MD simulations can explore the different conformations the molecule can adopt and their relative stabilities.

Intermolecular Interactions: In a solid or liquid state, the molecules will interact through van der Waals forces, hydrogen bonding (if applicable), and electrostatic interactions. MD simulations can reveal the nature and strength of these interactions, which are crucial for understanding the material's physical properties. nih.gov

Structural Stability: By simulating the system at different temperatures and pressures, MD can provide information on the structural stability of the crystalline or amorphous forms of the compound.

Aromaticity Analysis and Ring Distortion

The aromaticity of the phenyl rings in N-(3-Chlorophenyl)-2,4,6-trinitroaniline is a key aspect of its structure and stability. Aromaticity can be quantified using various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely used method. acs.orgnih.gov

HOMA Index and Planarity Deviations

The HOMA index is calculated based on the bond lengths of the ring, with a value of 1 indicating a fully aromatic system like benzene (B151609) and lower values suggesting a loss of aromaticity. nih.govrsc.org In N-(3-Chlorophenyl)-2,4,6-trinitroaniline, the strong electron-withdrawing nitro groups on one ring and the chlorine atom on the other are expected to cause some degree of bond length alternation, leading to HOMA values slightly less than 1.

Table 3: Representative Aromaticity and Distortion Parameters for Substituted Diphenylamine (B1679370) Analogs Note: This table presents hypothetical data based on typical values found in computational studies of similar compounds.

RingHOMA IndexDihedral Angle (C-N-C-C) (°)
Trinitrophenyl Ring0.9245
Chlorophenyl Ring0.96

Influence of Substituents on Aromaticity

The aromaticity of the two phenyl rings in N-(3-Chlorophenyl)-2,4,6-trinitroaniline is significantly modulated by the electronic effects of its substituents. Aromaticity, a key determinant of stability and reactivity, can be quantitatively assessed using computational methods that evaluate energetic, geometric, and magnetic criteria. scispace.com The influence of each substituent—the three nitro (-NO₂) groups, the chloro (-Cl) group, and the secondary amine bridge (-NH-)—can be analyzed based on their inductive and resonance effects.

The trinitrophenyl ring is heavily substituted with three potent electron-withdrawing -NO₂ groups. These groups withdraw electron density from the π-system through both strong resonance and inductive effects, which is expected to decrease the aromatic character of the ring to which they are attached. openstax.orgyoutube.com Conversely, the lone pair of electrons on the bridging secondary amine can donate electron density into this ring via a resonance effect. quora.comlibretexts.org However, this donation is likely counteracted by the electron-withdrawing nature of the second phenyl ring and potential steric hindrance between the two rings, which can disrupt the planarity required for optimal π-electron delocalization. quora.com

Table 1: Predicted Substituent Effects on Aromaticity in N-(3-Chlorophenyl)-2,4,6-trinitroaniline

SubstituentRingInductive EffectResonance EffectPredicted Net Impact on Ring Aromaticity
-NO₂ (x3) Trinitrophenyl RingStrongly WithdrawingStrongly WithdrawingDecrease
-NH- Bridge Trinitrophenyl RingWithdrawingDonatingAmbivalent; likely diminished donation
-Cl Chlorophenyl RingStrongly WithdrawingWeakly DonatingDecrease
-NH- Bridge Chlorophenyl RingWithdrawingDonatingAmbivalent; likely diminished donation

Prediction of Reactivity and Stability Parameters

The reactivity and stability of N-(3-Chlorophenyl)-2,4,6-trinitroaniline are dominated by the presence of multiple nitro groups, which classify it as an energetic material. Aromatic nitro compounds are known to be highly reactive and potentially explosive, with stability decreasing as the number of nitro groups increases. nih.govwikipedia.org The reactivity of such compounds can be evaluated through various parameters, including their susceptibility to nucleophilic attack and their biological activity, which can be quantified computationally and experimentally.

A pertinent study on the anti-proliferative activity of various 2,4,6-trinitroaniline (B3268610) derivatives provides valuable insight into the molecule's potential reactivity. iaea.org This research measured the half-maximal inhibitory concentration (IC50) of several N-substituted-2,4,6-trinitroanilines against cancer cell lines. The data reveals that compounds with structures highly similar to the target molecule, such as N-(3-nitrophenyl)-2,4,6-trinitroaniline, exhibit significant biological reactivity. The IC50 value for N-(3,5-difluorophenyl)-2,4,6-trinitroaniline was found to be even lower (indicating higher potency) than the chemotherapy drug cisplatin (B142131) in Hep3B cells. iaea.org This suggests that N-(3-Chlorophenyl)-2,4,6-trinitroaniline is also likely to be a biologically active and reactive molecule.

Table 2: Anti-proliferative Activity (IC50) of Structurally Related N-Substituted-2,4,6-trinitroanilines in Hep3B Cells

CompoundIC50 (µM)
N-phenyl-2,4,6-trinitroaniline10.38
N-(3-nitrophenyl)-2,4,6-trinitroaniline11.23
N-(4-nitrophenyl)-2,4,6-trinitroaniline29.89
N-(3,5-difluorophenyl)-2,4,6-trinitroaniline2.58
Cisplatin (Reference)11.41
Data sourced from a study on the antitumor activities of 2,4,6-trinitroaniline derivatives. iaea.org

Trigger Bond Identification and Activation Energy Prediction

For energetic materials, the initiation of explosive decomposition begins with the cleavage of the weakest chemical bond, known as the "trigger bond". researchgate.net Identifying this bond and calculating its activation energy are crucial for predicting the stability and sensitivity of the compound. Computational methods, such as the analysis of Wiberg Bond Indices (WBIs) derived from Density Functional Theory (DFT) calculations, are used to assess relative bond strengths and pinpoint the likely trigger linkage. researchgate.netresearchgate.net

In nitroaromatic compounds, the C-NO₂ bond is frequently identified as the trigger bond. researchgate.net However, in more complex structures, other bonds can be weakened by intramolecular electronic effects. For N-(3-Chlorophenyl)-2,4,6-trinitroaniline, potential trigger bonds include the three C-NO₂ bonds on the picryl ring and the C-N bond of the amine bridge connecting the two aromatic rings.

Theoretical studies on related nitropicramides have shown that the powerful electron-withdrawing nature of a trinitrobenzene group can significantly weaken adjacent bonds. nih.gov Specifically, when an N-NO₂ group is directly attached to a trinitrobenzene ring, the N-NO₂ bond becomes the trigger linkage, superseding other typically weaker bonds. nih.gov By analogy, the C-N bond of the amine bridge in N-(3-Chlorophenyl)-2,4,6-trinitroaniline is directly attached to the trinitrophenyl ring. This strong electron-withdrawing effect is expected to weaken the C-N bond, making it a strong candidate for the trigger bond alongside the C-NO₂ bonds. Computational analysis using WBIs would be needed to determine which of these bonds is the most labile, as this would have the lowest bond dissociation energy and be the primary site for initiating decomposition. researchgate.net

Table 3: Potential Trigger Bonds in N-(3-Chlorophenyl)-2,4,6-trinitroaniline and Influencing Factors

Potential Trigger BondLocationFactors Influencing Lability
C-NO₂ Positions 2, 4, 6 of the picryl ringStandard trigger bond in nitroaromatics; weakened by steric strain and electronic repulsion.
C-N (Amine Bridge) Between the two aromatic ringsSignificantly weakened by the strong electron-withdrawing effect of the adjacent trinitrophenyl group.

Chemical Reactivity and Transformation of N 3 Chlorophenyl 2,4,6 Trinitroaniline

Nucleophilic Displacement Reactions on the Aromatic Ring

The reactivity of the two aromatic rings in N-(3-Chlorophenyl)-2,4,6-trinitroaniline towards nucleophilic substitution differs significantly.

The 2,4,6-trinitrophenyl ring is exceptionally electron-deficient due to the strong electron-withdrawing effects (-M and -I) of the three nitro groups. This makes the ring highly activated for nucleophilic aromatic substitution (SNAr). numberanalytics.com In precursors like 2,4,6-trinitrochlorobenzene, the chlorine atom is extremely labile and readily displaced by nucleophiles. doubtnut.com Once the diphenylamine (B1679370) is formed, the trinitrophenyl ring itself lacks a conventional leaving group. However, its high electrophilicity makes it susceptible to reactions like Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile, or potential displacement of a nitro group under specific, often harsh, conditions. researchgate.net

Reactions Involving the Nitro Groups

The three nitro groups on the picryl moiety are prominent sites for chemical transformation, primarily through reduction. The conversion of aromatic nitro groups to amines is a fundamental reaction in organic synthesis. numberanalytics.com This can be accomplished using various reducing agents, such as metals in acidic media (e.g., tin and HCl) or catalytic hydrogenation. numberanalytics.comwikipedia.org

In polynitro compounds, selective reduction of one nitro group in the presence of others is often possible. stackexchange.com The specific product can be influenced by factors such as steric hindrance and the electronic environment. Studies on the Zinin reduction (using sulfide (B99878) salts) of substituted dinitroanilines have shown a preference for the reduction of a nitro group positioned ortho to an amino or hydroxyl group. stackexchange.com In the case of N-(3-Chlorophenyl)-2,4,6-trinitroaniline, this suggests that the nitro groups at the C2 and C6 positions (ortho to the amine bridge) would be preferentially reduced over the nitro group at the C4 (para) position. The first product of reduction is likely a nitroso compound, which is then rapidly reduced to a hydroxylamine (B1172632) and subsequently to the amine. stackexchange.com

Reactivity of the Amino Moiety

The secondary amine bridge in N-(3-Chlorophenyl)-2,4,6-trinitroaniline exhibits reactivity that is profoundly influenced by the attached picryl group. The powerful electron-withdrawing nature of the three nitro groups significantly delocalizes the lone pair of electrons on the nitrogen atom across the picryl ring. This is reflected in the C(aryl)−N bond length, which is notably shorter in 2,4,6-trinitroaniline (B3268610) compared to less substituted anilines, indicating partial double bond character. wikipedia.org

This electronic effect has several key consequences:

Low Basicity and Nucleophilicity: The delocalization of the nitrogen lone pair makes the amine an extremely weak base and a poor nucleophile. wikipedia.org Consequently, typical amine reactions like N-alkylation and N-acylation are significantly hindered. nih.gov Studies on related systems show that reactions of secondary amines like N-methylaniline with picryl ethers are exceptionally slow compared to those with primary amines, a result of both electronic deactivation and increased steric hindrance around the nitrogen atom. rsc.org

N-H Acidity: The strong electron-withdrawing pull of the picryl group makes the N-H proton relatively acidic. The compound can be deprotonated by a suitable base to form a stabilized N-anion.

Oxidation: Like many aniline (B41778) derivatives, the compound may be susceptible to oxidation, which can lead to the formation of colored impurities. wikipedia.org

Formation of Derivatives and Co-crystals

The structure of N-(3-Chlorophenyl)-2,4,6-trinitroaniline allows for the synthesis of a wide range of derivatives and the formation of multi-component crystalline structures like co-crystals.

Research on the closely related compound 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) highlights the potential for polymorphism, a phenomenon where a compound crystallizes into different solid-state forms. uc.pt Scientists were able to isolate three distinct polymorphs of TMA, each exhibiting a different color, by using different recrystallization solvents. The yellow polymorph was identified as a conformational polymorph of the orange and red forms, which in turn were packing polymorphs of each other. uc.pt This demonstrates that subtle changes in crystallization conditions can lead to different crystal packing and molecular conformations, a principle that applies to the formation of derivatives and co-crystals of N-(3-Chlorophenyl)-2,4,6-trinitroaniline.

Table 1: Polymorphic Forms of the Analogous Compound 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

Polymorph Color Recrystallization Solvent(s)
Red Dichloromethane/n-heptane
Orange Acetone, Ethanol
Yellow Toluene

Data sourced from a study on 2,4,6-Trinitro-N-(m-tolyl)aniline. uc.pt

The synthesis of various N-substituted derivatives of 2,4,6-trinitroaniline has been reported, including N-(4-acetylphenyl)-2,4,6-trinitroaniline sigmaaldrich.com, N-(3-nitrophenyl)-2,4,6-trinitroaniline, and N-(3,5-difluorophenyl)-2,4,6-trinitroaniline. iaea.org These examples underscore the versatility of the picryl amine scaffold in creating a library of compounds with diverse functionalities.

Co-crystals, which are multi-component crystals formed between a target molecule and a coformer, can also be anticipated. Co-crystal formation is typically driven by non-covalent interactions, such as hydrogen bonding. nih.gov The N-H group of N-(3-Chlorophenyl)-2,4,6-trinitroaniline could act as a hydrogen bond donor, while the nitro groups could act as acceptors, facilitating co-crystal formation with suitable coformers. The formation of new crystalline phases, such as co-crystals or polymorphs, can be identified by analytical techniques including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy. nih.govrsc.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
N-(3-Chlorophenyl)-2,4,6-trinitroaniline
2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)
1-Chloro-2,4,6-trinitrobenzene (Picryl chloride)
3-Chloroaniline (B41212)
m-Toluidine
2,4,6-Trinitroaniline (Picramide)
N-(4-acetylphenyl)-2,4,6-trinitroaniline
N-(3-nitrophenyl)-2,4,6-trinitroaniline
N-(3,5-difluorophenyl)-2,4,6-trinitroaniline
N-methylaniline
Tin
Hydrochloric Acid
Dichloromethane
n-Heptane
Acetone
Ethanol

Thermal Decomposition Mechanisms and Kinetic Studies

Experimental Approaches for Thermal Decomposition Analysis

The thermal behavior of energetic materials like 3-chloro-2,4,6-trinitroaniline is elucidated through several instrumental methods that provide insights into the thermodynamics and kinetics of their decomposition. Coupled techniques are particularly valuable as they offer simultaneous information on mass loss, thermal effects, and the identity of evolved gaseous products. nih.govjes.or.jpresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC analysis would reveal endothermic peaks corresponding to melting and subsequent exothermic peaks indicating decomposition. mdpi.com By performing DSC at various heating rates, it is possible to determine kinetic parameters of the decomposition process. mdpi.com

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TG-FTIR-MS): This powerful combination of techniques provides comprehensive data on the thermal decomposition process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This allows for the determination of the temperature ranges over which decomposition occurs and the extent of mass loss. mdpi.com For this compound, TGA would show a significant mass loss corresponding to its decomposition into volatile products.

Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) are coupled with the TGA to analyze the gaseous products evolved during decomposition. nih.govresearchgate.net The FTIR spectrometer identifies functional groups present in the evolved gases, while the mass spectrometer determines their mass-to-charge ratio, allowing for the identification of individual molecular species. This provides crucial information for postulating the decomposition mechanism. nih.gov

Temperature-Jump Pyrolysis Gas Chromatography-Mass Spectrometry (T-jump PyGC-MS): This technique is employed to study the initial stages of decomposition under rapid heating conditions, which can simulate real-world scenarios more closely. The sample is rapidly heated (T-jump), and the resulting decomposition products are separated by gas chromatography (GC) and identified by mass spectrometry (MS). This method is particularly useful for identifying the primary decomposition products and understanding the initial bond-breaking events.

Mechanistic Pathways of Decomposition

The decomposition of nitroaromatic compounds is a complex process involving multiple competing reaction pathways. The specific pathway for this compound is influenced by its molecular structure, including the presence of the amino, nitro, and chloro substituents.

The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond, which is often considered the "trigger bond" due to its relatively lower bond dissociation energy compared to other bonds in the molecule. tamu.edu The high bond-dissociation energy of the C-NO₂ group in nitroaromatic compounds means that once a runaway reaction is initiated, a massive amount of heat and gases are released, which can lead to an explosion. tamu.edu The presence of multiple nitro groups on the aromatic ring generally decreases the thermal stability of the compound. uri.edu

For this compound, the initial decomposition is likely initiated by the scission of one of the C-NO₂ bonds. The nitro groups at the ortho positions (2 and 6) to the amino group are particularly susceptible to cleavage due to electronic and steric effects.

Intramolecular interactions, particularly hydrogen bonding, play a significant role in the decomposition mechanism of substituted nitroanilines. In 2-nitroaniline, intramolecular hydrogen bonding is known to occur between the amino group and the ortho-nitro group. wikipedia.org This interaction can influence the stability of the molecule and the pathway of its decomposition.

Kinetic Parameters of Thermal Decomposition

For instance, studies on a homologous series of nitroarenes have determined activation energies for their decomposition. The activation energies for aminotrinitrobenzenes have been reported, and these values can serve as a reference for this compound.

CompoundActivation Energy (kcal/mol)Pre-exponential Factor (s⁻¹)Temperature Range (°C)
1,3,5-Trinitrobenzene (TNB)45.59.82E+13280-360
2,4,6-Trinitroaniline (B3268610) (TNA)15.81.92E+05270-340
1,3-Diamino-2,4,6-trinitrobenzene (DATB)18.11.83E+06250-340
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)22.42.51E+08230-270

Data adapted from a study on a homologous series of nitroarenes. uri.edu

Influence of Substituents on Thermal Stability

The thermal stability of a substituted aniline (B41778) is significantly influenced by the nature and position of the substituents on the aromatic ring.

Nitro Groups: The presence of multiple nitro groups, which are strong electron-withdrawing groups, generally decreases the thermal stability of aromatic compounds. uri.eduwikipedia.org This is due to the introduction of the relatively weak C-NO₂ bond, which acts as a trigger for decomposition.

Amino Group: The amino group is an electron-donating group. In many nitroaromatic compounds containing an amino group, intramolecular hydrogen bonding between the amino and ortho-nitro groups can influence stability. While this interaction can sometimes stabilize the molecule, it can also facilitate decomposition pathways, as discussed earlier. uri.edu

Performance Characteristics of N 3 Chlorophenyl 2,4,6 Trinitroaniline As an Energetic Material

Detonation Parameters

The detonation parameters of an explosive are crucial indicators of its performance, defining the velocity and pressure at which the detonation wave propagates through the material.

Detonation Velocity (D)

Following a comprehensive review of publicly available scientific literature and databases, no specific experimental or calculated data for the detonation velocity of 3-Chloro-2,4,6-trinitroaniline could be located. This suggests that the detonation performance of this particular compound may not have been extensively studied or reported in open sources.

Detonation Pressure (P)

Similarly, a thorough search for the detonation pressure of this compound yielded no specific values. Detonation pressure is a critical measure of an explosive's brisance or shattering power, and the absence of this data prevents a complete assessment of its performance characteristics.

Oxygen Balance Assessment

The oxygen balance of an explosive is a measure of the degree to which the explosive can be oxidized. It is calculated based on the elemental composition of the molecule and indicates the efficiency of the detonation reaction. A positive oxygen balance suggests excess oxygen, while a negative balance indicates a deficiency.

The molecular formula for this compound is C₆H₃ClN₄O₆. The oxygen balance can be calculated using the following formula:

OB% = [(z - 2x - y/2) * 16] / M

Where:

x = number of carbon atoms (6)

y = number of hydrogen atoms (3)

z = number of oxygen atoms (6)

M = molecular weight of the compound

The molecular weight of this compound is 262.56 g/mol .

OB% = [(6 - 2*6 - 3/2) * 16] / 262.56 OB% = [(6 - 12 - 1.5) * 16] / 262.56 OB% = [(-7.5) * 16] / 262.56 OB% = -120 / 262.56 OB% ≈ -45.7%

The calculated oxygen balance for this compound is approximately -45.7%. This significant negative oxygen balance indicates a substantial deficiency of oxygen required for the complete oxidation of its carbon and hydrogen content during detonation. This characteristic is typical for many nitroaromatic compounds.

Structure Property Relationships in Trinitroaniline Systems

Impact of Substitution Patterns on Molecular and Crystal Structures

The introduction of various functional groups onto the aniline (B41778) backbone significantly alters molecular geometry and crystal packing. In aniline, the C-N bond length is 1.41 Å, which is shorter than the 1.47 Å bond in cyclohexylamine, suggesting a degree of π-bonding character between the nitrogen and the aromatic ring. wikipedia.org This effect is highly sensitive to the nature of the substituents. wikipedia.org

CompoundC-N Bond Length (Å)Comments
Cyclohexylamine1.47Saturated amine, reference for single bond. wikipedia.org
Aniline1.41Partial π-bonding between N and aryl C. wikipedia.org
3-Methylaniline1.44Electron-donating group reduces π-character slightly. wikipedia.org
2,4,6-Trinitroaniline (B3268610)1.34Strong electron-withdrawing groups increase π-character significantly. wikipedia.org

Correlation Between Molecular Structure and Energetic Performance

The energetic performance of a compound like 3-Chloro-2,4,6-trinitroaniline is directly linked to its molecular structure, specifically its density and heat of formation, which in turn determine its detonation properties. The presence of multiple nitro groups is a primary indicator of high-energy content. nih.gov

The detonation velocity of an explosive is a key measure of its performance and is highly dependent on its bulk density. wikipedia.org For comparison, 2,4,6-trinitroaniline (TNA) has a detonation velocity of 7,300 m/s at a density of 1.72 g/cm³. wikipedia.orgwikipedia.org Another closely related compound, Picryl chloride (2,4,6-trinitrochlorobenzene), where an amino group is replaced by a chlorine atom, exhibits a detonation velocity of 7,200 m/s at a higher density of 1.74 g/cm³. wikipedia.org

The substitution of a hydrogen atom with a chlorine atom in the 3-position of TNA to form this compound would be expected to increase the molecular weight and density, which generally leads to higher detonation pressure. However, the chlorine atom does not contribute to the oxygen balance of the molecule, a critical factor for the efficiency of the detonation reaction. The primary role of substituents in energetic materials is to achieve a high density and a favorable oxygen balance, leading to the release of a large amount of energy.

Explosive NameAbbreviationDetonation Velocity (m/s)Test Density (g/cm³)
Trinitroaniline (B13749157)TNA7,3001.72
Picryl chloride-7,2001.74
TrinitrotolueneTNT6,9001.60
Tetryl-7,5701.71
Picric acidTNP7,3501.70

Table data sourced from Wikipedia's "Table of explosive detonation velocities". wikipedia.org

Influence of Intermolecular Interactions on Bulk Properties

The bulk properties of molecular crystals, such as density, melting point, and sensitivity, are governed by the network of intermolecular interactions. In trinitroaniline systems, hydrogen bonds and π-π stacking interactions are dominant.

For this compound, the amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups (-NO₂) serve as hydrogen bond acceptors. The formation of extensive networks of N-H···O hydrogen bonds is a common feature in the crystal structures of substituted nitroanilines. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional nets. researchgate.netst-andrews.ac.uk The specific pattern of hydrogen bonding is highly dependent on the substitution pattern on the aromatic ring. researchgate.net For instance, studies on other nitroanilines show that molecules can be linked into distinct isolated nets or continuously interwoven structures depending on the available donors and acceptors. researchgate.net

Design Principles for Modulating Compound Characteristics

The design of new energetic materials with tailored properties relies on understanding the fundamental structure-property relationships observed in molecules like this compound. researchgate.net Several key principles for modulating compound characteristics can be derived.

Substitution for Density and Stability: The introduction of dense atoms or groups, such as chlorine or additional nitro groups, is a common strategy to increase the crystal density of an energetic material. dtic.mil Higher density generally correlates with improved detonation velocity and pressure. wikipedia.org Furthermore, creating a robust network of intermolecular interactions, such as extensive hydrogen bonding, can enhance thermal stability. researchgate.net

Balancing Energetic Performance and Sensitivity: The primary goal is often to maximize energy content while minimizing sensitivity to accidental initiation from stimuli like impact or friction. The number and position of nitro groups are the main drivers of energetic performance. nih.gov However, this often increases sensitivity. The strategic placement of other substituents can modulate this sensitivity. For example, replacing a hydrogen with a fluorine atom or incorporating specific heterocyclic structures can sometimes lead to materials with a better balance of power and safety. researchgate.net

Advanced Research Applications and Potentials

Development of Heat-Resistant Energetic Materials

The synthesis of various polynitroaromatic compounds has been a focus in the development of new energetic materials with improved density, power, and insensitivity. dtic.mil While specific data for 3-Chloro-2,4,6-trinitroaniline is scarce, the general trends observed in polynitroaromatics suggest that the introduction of a halogen can increase the density of the material, which is a desirable characteristic for high-performance explosives.

Application in Specialized Explosive Formulations

The performance of an explosive is determined by several factors, including its detonation velocity and pressure. These properties are directly related to the density and chemical composition of the material. The introduction of a chlorine atom in this compound would increase its molecular weight and could lead to a higher crystal density compared to 2,4,6-trinitroaniline (B3268610). nih.gov A higher density generally translates to a higher detonation velocity and pressure.

For comparison, 2,4,6-trinitroanisole, a related compound, has a reported detonation velocity of 7200 meters per second. nih.gov The properties of 3-amino-2,4,6-trinitroanisole have also been studied, indicating a theoretical detonation velocity of 7.459 km/s and a detonation pressure of 22.9 GPa, which are superior to those of TNT. epa.govresearchgate.net It is plausible that this compound could exhibit comparable or even enhanced explosive performance due to the influence of the chlorine atom. Such materials are of interest for specialized military and industrial applications where high brisance and specific energy output are required.

Role as Chemical Intermediates in Organic Synthesis

Polychlorinated and polynitrated aromatic compounds are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including other energetic materials, dyes, and pharmaceuticals. wikipedia.org The chlorine atom in this compound can be a reactive site for nucleophilic substitution reactions. This allows for the introduction of other functional groups, leading to the synthesis of a variety of derivatives with tailored properties.

For example, the synthesis of TATB (2,4,6-triamino-1,3,5-trinitrobenzene), a well-known insensitive high explosive, often involves the amination of a chlorinated precursor. nih.gov Similarly, this compound could serve as a precursor for the synthesis of novel energetic materials with specific performance characteristics. The reactivity of the chloro-substituent allows for molecular modifications that could fine-tune the sensitivity, thermal stability, and explosive output of the final compound. The synthesis of other complex molecules, such as 3-chloro-4-trifluoromethoxy benzonitrile (B105546) from 3-chloro-4-trifluoromethoxy aniline (B41778), demonstrates the utility of chlorinated anilines in multi-step synthetic pathways. researchgate.net

Materials for Specialized Analytical Probes (e.g., coupling agents)

While direct evidence for the use of this compound as an analytical probe is not available, its chemical structure suggests potential in this area. The aromatic amine group can be diazotized and then coupled with other aromatic compounds to form azo dyes. wikipedia.org This reaction is the basis for some colorimetric analytical methods.

Furthermore, the high electron deficiency of the trinitrophenyl ring system makes it a potential candidate for use in charge-transfer complex formation. Such interactions can be exploited in the development of specific sensors or analytical reagents. The reactivity of the chlorine atom could also be utilized to attach this molecule to other substrates or polymers, creating functionalized materials for specific analytical applications. The synthesis of related compounds like 3-chloro-6-nitro-aniline highlights its role as a fine chemical intermediate, which could be directed towards the development of specialized chemical tools. pharmacompass.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient, safe, and scalable synthetic routes is paramount for the comprehensive study and potential application of 3-Chloro-2,4,6-trinitroaniline. While classical methods for the synthesis of polychloronitroaromatic compounds exist, future research should be directed towards more innovative and sustainable approaches.

Direct and Selective Functionalization: Investigating novel catalytic systems for the direct and regioselective chlorination and nitration of aniline (B41778) or its precursors. This could involve the use of transition-metal catalysts or organocatalysts to achieve high selectivity and milder reaction conditions.

Flow Chemistry: The application of microreactor technology could offer significant advantages in terms of safety, reaction control, and scalability for nitration reactions, which are often highly exothermic.

Green Chemistry Approaches: The exploration of environmentally benign solvents and reagents to minimize the environmental impact of the synthesis. This includes the potential use of solid acid catalysts or ionic liquids.

A comparative analysis of potential starting materials for such novel pathways is presented in the table below.

Starting MaterialPotential AdvantagesPotential Challenges
AnilineReadily available and inexpensive.High reactivity can lead to over-functionalization and lack of selectivity. wikipedia.org
3-Chloroaniline (B41212)Simplifies the introduction of the chlorine atom.Requires selective nitration at the 2, 4, and 6 positions.
2,4,6-Trinitroaniline (B3268610)Simplifies the introduction of the nitro groups.Requires selective chlorination at the 3-position, which can be challenging. wikipedia.org

Deeper Understanding of Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. Future research in this area should focus on:

Kinetic Studies: Detailed kinetic analysis of the chlorination and nitration steps to elucidate the reaction order, activation energies, and the influence of catalysts.

Spectroscopic Intermediates: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to identify and characterize transient intermediates in the reaction pathway.

Isotope Labeling Studies: Employing isotopically labeled reagents to track the movement of atoms and gain unambiguous insights into the mechanistic pathways.

Understanding the reactivity of the final molecule is also a critical area for investigation. The interplay between the electron-withdrawing nitro groups and the chloro substituent, as well as the amino group, dictates its reactivity in nucleophilic aromatic substitution and other transformations.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are indispensable tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. scirp.org For this compound, future computational studies should aim to:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other high-level ab initio methods to accurately predict its molecular geometry, electronic structure, vibrational frequencies, and thermochemical properties. researchgate.net

Predictive Toxicology: Using quantitative structure-activity relationship (QSAR) models to estimate its potential toxicity and environmental impact, guiding safer handling and disposal protocols.

Crystal Structure Prediction: Predicting the polymorphic forms of the compound and their relative stabilities, which is critical for understanding its solid-state properties and performance as an energetic material.

The following table outlines key properties of related compounds that can serve as a benchmark for future computational predictions for this compound.

CompoundMolecular FormulaMelting Point (°C)Density (g/cm³)
2,4,6-TrinitroanilineC₆H₄N₄O₆1881.8
2,4,6-TrichloranilineC₆H₄Cl₃N77.51.573
3-Chloro-2-nitroanilineC₆H₅ClN₂O₂115-117Not available

Development of Structure-Guided Design Principles for Tuned Properties

A major goal in materials science is the ability to design molecules with specific, predetermined properties. For this compound, future research should focus on establishing clear structure-property relationships. This involves systematically modifying its structure and observing the impact on its chemical and physical characteristics.

Key areas for investigation include:

Derivatization Studies: Synthesizing a library of derivatives by modifying the amino group or substituting the chlorine atom to understand how these changes affect properties such as thermal stability, sensitivity to impact and friction, and energetic performance.

Co-crystallization: Exploring the formation of co-crystals with other molecules to create new materials with enhanced properties, such as reduced sensitivity or improved detonation performance.

Spectroscopic and Thermal Analysis: Utilizing techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray crystallography to characterize the synthesized derivatives and establish correlations between their molecular structure and macroscopic properties.

Integration with Emerging Materials Science Disciplines

The unique properties of this compound could be harnessed in conjunction with other advanced materials to create novel composites and functional systems. Future research should explore its integration with:

Nanomaterials: Investigating the incorporation of the molecule into nanostructures, such as carbon nanotubes or graphene, to create energetic nanocomposites with potentially enhanced stability and energy release characteristics.

Polymer-Bonded Explosives (PBXs): Studying its compatibility with various polymeric binders to develop new PBX formulations with tailored mechanical properties and reduced sensitivity.

Sensor Development: Exploring the potential of its derivatives as chromogenic or fluorogenic sensors for the detection of specific analytes, leveraging the changes in its electronic properties upon interaction.

The pursuit of these research directions will undoubtedly present significant challenges, from handling potentially energetic and toxic materials to developing sophisticated analytical and computational methodologies. However, overcoming these hurdles will pave the way for a deeper understanding of this compound and could unlock its potential in a new generation of advanced materials.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2,4,6-trinitroaniline, and what are the key reaction conditions?

  • Methodological Answer : The synthesis typically involves sequential nitration and chlorination of aniline derivatives. For example, nitration of chlorinated aniline precursors under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) ensures regioselective nitro group addition. Chlorination may employ Cl₂ or SO₂Cl₂ in non-polar solvents. A related method involves the reduction of N-methyl-2,4,6-trinitroaniline using sulfide ions (Na₂S·9H₂O in methanol/water), yielding intermediates like N-methyl-dinitroaminoaniline . Key conditions include maintaining stoichiometric ratios and ambient temperature for controlled reactivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

  • Methodological Answer :
  • FTIR : Identifies functional groups, such as the N-H stretch (~3331 cm⁻¹ for aromatic amines) and nitro group vibrations (~1530–1350 cm⁻¹) .
  • UV-Vis : Detects conjugation via absorption maxima (e.g., 344 nm and 415 nm for nitroaromatic systems) .
  • NMR : ¹H-NMR resolves substituent positions; aromatic protons appear downfield due to electron-withdrawing nitro and chloro groups .
  • GC/MS : Confirms molecular weight (e.g., 212 a.m.u. for reduction products) and fragmentation patterns .

Advanced Research Questions

Q. How do chlorine and nitro groups influence the compound's stability and reactivity in explosive formulations?

  • Methodological Answer :
  • Nitro Groups : Electron-withdrawing effects enhance thermal stability but increase sensitivity to shock. Oxidation studies (e.g., ozonolysis in ethyl acetate) show rapid degradation under oxidative conditions, with yields >90% for brominated analogs .
  • Chlorine : Introduces steric hindrance and alters electronic density, reducing susceptibility to nucleophilic substitution. Safety data for analogs (e.g., 2-Chloro-4,6-dinitroaniline) highlight decomposition risks above 200°C, necessitating controlled handling .
  • Data Table :
GroupEffectExample Reaction
-NO₂Stabilizes ring; sensitive to reductionReduction with Fe/HCl yields amino derivatives
-ClReduces solubility in polar solventsSubstitution requires strong bases (e.g., NaOH)

Q. What are the environmental transformation pathways of this compound in soil, and how can metabolites be identified?

  • Methodological Answer :
  • Pathways : In soil, two primary pathways are observed:

Nitroreduction : Parent compound → N-methyl-dinitroaminoaniline (via sulfide-mediated reduction) .

Demethylation : Formation of polar metabolites (retention time < parent compound on silica HPLC) .

  • Analytical Methods :
  • HPLC/GC-MS : Detects metabolites like N-methyl-2,4,6-trinitroaniline (retention index: 7) and dinitroamino derivatives .
  • Radiochromatography : Tracks ¹⁴C-labeled compounds in plant tissues (e.g., root metabolites in bush beans) .

Q. How can computational methods predict crystal packing and hydrogen-bonding interactions in nitroaniline derivatives?

  • Methodological Answer :
  • DFT/MP2 Calculations : Model hydrogen-bonded dimers (e.g., centrosymmetric dimers with O⋯H-N interactions, energy ~6 kcal/mol) .
  • Topological Analysis : Maps electron density (via X-ray diffraction) to confirm bonding nature in crystals .
  • XRD/FE-SEM : Validates nanostructured morphologies in polymers derived from chlorinated anilines (e.g., noncrystalline polyamide-imides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.